molecular formula C49H81N5O12 B1232607 Mdp-alanyl-cholesterol CAS No. 99518-28-2

Mdp-alanyl-cholesterol

Cat. No.: B1232607
CAS No.: 99518-28-2
M. Wt: 932.2 g/mol
InChI Key: FOSDGASZBITTMS-IAPUFQLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mdp-alanyl-cholesterol is a synthetic cholesterol derivative designed for targeted drug delivery systems. Based on naming conventions, this compound likely consists of cholesterol conjugated to an alanyl spacer and a muramyl dipeptide (MDP) group. MDP is a known immunoadjuvant, suggesting this compound could enhance immune-targeted delivery or stimulate immune responses in therapeutic contexts. Its synthesis may involve multi-step routes similar to other cholesterol conjugates, such as coupling β-alanine and MDP to cholesterol via activating agents like carbonyldiimidazole (CDI) .

Properties

CAS No.

99518-28-2

Molecular Formula

C49H81N5O12

Molecular Weight

932.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(1R,2S,3R,4R)-4-acetamido-1,2-dihydroxy-1-methoxy-5-oxopentan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoate

InChI

InChI=1S/C49H81N5O12/c1-26(2)12-11-13-27(3)35-16-17-36-34-15-14-32-24-33(20-22-48(32,8)37(34)21-23-49(35,36)9)66-46(62)29(5)51-40(57)19-18-38(43(50)59)54-44(60)28(4)52-45(61)30(6)65-42(41(58)47(63)64-10)39(25-55)53-31(7)56/h14,25-30,33-39,41-42,47,58,63H,11-13,15-24H2,1-10H3,(H2,50,59)(H,51,57)(H,52,61)(H,53,56)(H,54,60)/t27-,28+,29+,30-,33+,34+,35-,36+,37+,38-,39+,41+,42-,47-,48+,49-/m1/s1

InChI Key

FOSDGASZBITTMS-IAPUFQLFSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(O)OC)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@H](O)OC)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(O)OC)O)C)C

Synonyms

3-O-(MDP-Ala)cholesterol
MDP-alanyl-cholesterol
MTP-alanyl-3-O-cholesterol
MTP-CHOL
N-acetylmuramyl-alanyl-isoglutamine-alanyl-cholesterol

Origin of Product

United States

Comparison with Similar Compounds

Functional and Application Differences

Compound Primary Application Targeting Mechanism Key Findings
Chol-AL-AG Liver cancer therapy Arabinogalactan receptors Surface-modified liposomes (SMLs) showed 2.5× higher HepG2 uptake vs. CLs
Chol-M6P Infectious disease/cancer Mannose 6-phosphate receptors Enhanced endocytosis in macrophages and tumor-associated cells
This compound Immune-targeted delivery (hypothesized) MDP-NOD2 interaction Potential adjuvant effect; may improve vaccine efficacy or autoimmune therapy
  • Chol-AL-AG: Demonstrated efficacy in liver cancer models due to arabinogalactan’s affinity for asialoglycoprotein receptors on hepatocytes .
  • Chol-M6P: Targets mannose receptors overexpressed in macrophages and certain tumors, enabling precise drug delivery .
  • This compound: MDP’s immunostimulatory properties could make it suitable for vaccines or therapies requiring immune activation, though direct evidence is lacking.

Performance Metrics

  • Binding Affinity : Chol-M6P liposomes exhibit >70% binding efficiency to macrophage cells, while Chol-AL-AG SMLs achieve ~60% uptake in HepG2 cells . This compound’s performance would depend on MDP receptor density in target tissues.
  • Stability: Cholesterol-based liposomes generally show >48-hour stability in serum, with modifications like PEGylation further enhancing circulation time (noted in general liposome studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.